N,N'-Dimethylethylenediamine

Overview

Description

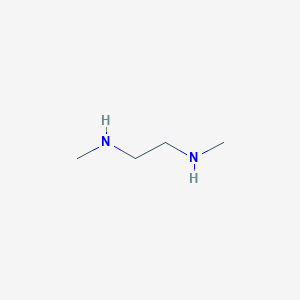

N,N'-Dimethylethylenediamine (DMEDA, CAS 110-70-3) is a branched aliphatic diamine with the molecular formula C₄H₁₂N₂. It is characterized by two methyl groups attached to the terminal nitrogen atoms of ethylenediamine (EDA). DMEDA is a colorless to pale yellow liquid with an amine-like odor, a density of 0.818–0.819 g/mL, and a boiling point of 118–119°C . It is miscible with polar organic solvents like chloroform and dichloromethane but incompatible with strong acids, oxidizing agents, and CO₂ .

DMEDA serves diverse roles:

- Coordination Chemistry: Acts as a bidentate ligand in complexes (e.g., dinitrato-copper(II) and dichloro-ruthenium(II)) .

- CO₂ Adsorption: Enhances CO₂ capture in metal-organic frameworks (MOFs) and porous materials .

- Biomedical Applications: Modifies gold nanoclusters for siRNA delivery due to its cationic nature .

- Catalysis: Facilitates three-component reactions in natural product synthesis .

Preparation Methods

N,N’-Dimethylethylenediamine can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with formaldehyde and formic acid. This reaction typically occurs under mild conditions and yields N,N’-Dimethylethylenediamine as the primary product . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

N,N’-Dimethylethylenediamine undergoes various chemical reactions, including:

Condensation: The compound can condense with ketones or aldehydes to form imidazolidines.

C-N Coupling: It is used in copper-catalyzed C-N coupling reactions.

Common reagents and conditions for these reactions include copper (I) halides for C-N coupling and ketones or aldehydes for condensation reactions. Major products formed from these reactions include metal complexes and imidazolidines .

Scientific Research Applications

Polymer Production

Curing Agent in Epoxy Resins

DMEDA is extensively used as a curing agent in the formulation of epoxy resins. This application enhances the mechanical properties of plastics, making them suitable for demanding environments like automotive and aerospace industries. The incorporation of DMEDA improves the thermal stability and chemical resistance of the resulting polymers .

Table 1: Properties of DMEDA in Polymer Applications

| Property | Description |

|---|---|

| Type | Curing Agent |

| Industries | Automotive, Aerospace |

| Benefits | Enhanced mechanical properties, thermal stability |

Pharmaceutical Synthesis

Building Block for Drug Development

DMEDA serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of compounds that exhibit improved bioavailability. For instance, it is utilized in synthesizing Schiff base ligands that form complexes with metals, facilitating drug delivery systems .

Case Study: Synthesis of Amonafide

Amonafide, an antitumor agent, is synthesized using DMEDA as a precursor. The compound's structure allows it to interact effectively with biological targets, enhancing its therapeutic efficacy .

Corrosion Inhibition

Protective Formulations

In the oil and gas industry, DMEDA is employed in formulations designed to protect metals from corrosion. Its ability to form stable complexes with metal ions helps extend the lifespan of equipment used in harsh environments .

Table 2: Corrosion Inhibition Properties

| Application | Description |

|---|---|

| Industry | Oil and Gas |

| Function | Corrosion protection |

| Mechanism | Forms stable complexes with metal ions |

Surface Coatings

Improving Adhesion and Durability

DMEDA is incorporated into surface coatings to enhance adhesion and durability. This application is vital in construction and manufacturing sectors where long-lasting finishes are required .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, DMEDA acts as a reagent for various detection methods. It aids in the quantification of specific compounds during environmental monitoring and quality control testing .

Catalytic Applications

Ligand in Catalysis

DMEDA functions as a bidentate ligand in several catalytic processes, including copper-catalyzed reactions that produce valuable organic compounds. Its role in synthesizing heterocycles and facilitating direct C-H arylation reactions showcases its importance in organic synthesis .

Mechanism of Action

The mechanism of action of N,N’-Dimethylethylenediamine involves its ability to act as a ligand, donating lone pairs from its nitrogen atoms to metal centers. This chelation process stabilizes metal complexes and enhances their catalytic activity . The compound’s bifunctional nature allows it to participate in various organic reactions, acting as a nucleophile due to the electron-donating properties of the methyl groups attached to the nitrogen atoms .

Comparison with Similar Compounds

Comparison with Similar Diamines

Ethylenediamine (EDA)

- Structure : H₂NCH₂CH₂NH₂ (unsubstituted).

- Physical Properties : Boiling point ~116°C, density 0.899 g/mL.

- Coordination Ability : Forms stable chelates with transition metals (e.g., [Cu(EDA)₂]²⁺). Higher stability constant (log K = 10.6) compared to DMEDA (log K = ~7.5) due to reduced steric hindrance .

- Applications : Polymer crosslinker, chelating agent, and precursor for pharmaceuticals.

- Limitations : Higher cytotoxicity compared to DMEDA in siRNA delivery systems .

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

- Structure : (CH₃)₂NCH₂CH₂N(CH₃)₂ (tetra-methylated).

- Physical Properties : Boiling point ~121°C, density 0.775 g/mL.

- Coordination Ability : Weaker than DMEDA due to increased steric bulk. Stability constants for TMEDA-metal complexes are lower than both EDA and DMEDA .

- Applications: Organolithium reaction activator, catalyst in radical polymerization.

- Key Difference : TMEDA’s fully substituted structure limits its use in reactions requiring nucleophilic primary amines.

Chiral Diamines: (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylenediamine

- Structure : Chiral centers at phenyl-substituted carbons.

- Synthesis : Scalable preparation without hazardous intermediates .

- Applications : Asymmetric synthesis, enantiomeric resolution of aldehydes via diastereomeric aminal formation .

- Advantage Over DMEDA : Enables stereochemical control in catalysis, unlike achiral DMEDA.

Comparative Analysis Table

Research Findings

CO₂ Adsorption

DMEDA-functionalized MOFs exhibit higher CO₂ selectivity than EDA-based frameworks due to tailored pore chemistry and basicity .

Catalytic Efficiency

In three-component reactions, DMEDA outperforms other diamines, yielding 37% total products under ambient conditions .

Biomedical Performance

DMEDA-modified gold nanoclusters show 80% siRNA delivery efficiency in A549 cells, surpassing ethylenediamine derivatives .

Steric Effects in Coordination

DMEDA’s methyl groups reduce metal-binding stability compared to EDA but improve solubility in organic solvents .

Biological Activity

N,N'-Dimethylethylenediamine (DMEDA) is an organic compound characterized by its two secondary amine functional groups, making it a versatile ligand in various chemical reactions and biological applications. This article explores its biological activity, including its role in catalysis, chelation, and potential therapeutic applications.

- Molecular Formula : C4H12N2

- Molecular Weight : 88.154 g/mol

- CAS Number : 110-70-3

- Appearance : Colorless liquid with a fishy odor

DMEDA is primarily utilized as a chelating agent and catalyst in organic synthesis, particularly in reactions involving metal complexes.

1. Catalytic Activity

DMEDA serves as a ligand in several catalytic processes. It has been demonstrated to enhance the efficiency of various reactions:

- Copper-Catalyzed Reactions : DMEDA complexes with copper(I) halides are employed in C-N coupling reactions, facilitating the synthesis of amines from aryl halides . This catalytic function is crucial in the production of pharmaceuticals and agrochemicals.

| Reaction Type | Catalyst Used | Product Type |

|---|---|---|

| C-N Coupling | Copper(I) Halides + DMEDA | Amines from Aryl Halides |

| Cyanation | Potassium Hexacyanoferrate(II) + DMEDA | Benzonitriles |

| Tandem Reaction | Carbodiimide + Isocyanoacetate + DMEDA | Benzoimidazo[1,5-α]imidazoles |

2. Chelation Properties

DMEDA exhibits strong chelating abilities due to its two nitrogen atoms that can coordinate with metal ions. This property is particularly useful in:

- Metal Ion Capture : DMEDA can form stable complexes with transition metals, which can then be used to extract these metals from solutions or to stabilize them during chemical reactions .

3. Potential Therapeutic Uses

Research indicates that DMEDA may have applications in medicinal chemistry:

- Antimicrobial Activity : Some studies suggest that compounds derived from DMEDA might exhibit antimicrobial properties, although detailed investigations are still required to fully understand these effects.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of various DMEDA derivatives against common pathogens. The results indicated that certain modifications of DMEDA could enhance its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further research is necessary for conclusive evidence.

Case Study 2: Catalysis in Drug Synthesis

In a recent study, DMEDA was utilized as a catalyst in the synthesis of Cefotiam, an antibiotic. The research highlighted the efficiency of DMEDA in facilitating complex chemical transformations that lead to the final drug product, showcasing its potential role in pharmaceutical manufacturing .

Research Findings

Recent findings emphasize the significance of DMEDA's structural properties on its biological activity:

- Ligand Design : The design of DMEDA derivatives with altered steric and electronic properties may lead to enhanced catalytic performance and biological activity.

- Environmental Impact : Studies on the environmental degradation of DMEDA highlight the importance of understanding its behavior in ecological systems, particularly regarding its potential toxicity and persistence.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing macrocyclic ligands using N,N'-dimethylethylenediamine?

this compound is widely used in macrocycle synthesis due to its bifunctional amine groups. For example, macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamides (yields up to 48%) are synthesized by reacting 1,10-phenanthroline-2,9-dicarbonyl chlorides with this compound in the presence of triethylamine. Key parameters include:

- Solvent : Dry dimethylformamide (DMF) or acetonitrile.

- Temperature : Room temperature to 80°C, depending on reactivity.

- Stoichiometry : A 1:1 molar ratio of diamine to dicarbonyl chloride.

Post-synthesis purification involves column chromatography or recrystallization .

Q. How should this compound be safely handled in laboratory settings?

The compound is classified as a flammable liquid (Category 3) and skin corrosive (Category 1B) . Safety protocols include:

- Storage : In airtight containers at ≤25°C, away from oxidizers.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods during transfers to avoid inhalation .

Advanced Research Questions

Q. What mechanistic role does this compound play in Cu-catalyzed cross-coupling reactions?

In CuI-catalyzed amination of aryl halides, this compound acts as a bidentate ligand , stabilizing Cu(I) intermediates and facilitating oxidative addition/reductive elimination steps. For example:

- Reaction System : CuI (5 mol%), this compound (10 mol%), KOH (2 equiv.), H₂O/MeCN (3:1), 60°C.

- Key Insight : The ligand enhances electron transfer efficiency, enabling coupling of aryl iodides with guanidines to form benzimidazoles in 75–85% yields .

Q. How does grafting this compound onto MOFs enhance CO₂ capture?

Functionalizing metal-organic frameworks (MOFs) like CuBTTri with this compound introduces alkylamine groups that chemisorb CO₂ via carbamate formation. Key findings:

- CO₂ Uptake : 1-en (functionalized MOF) exhibits 90 kJ/mol isosteric heat of adsorption , far exceeding non-functionalized frameworks (21 kJ/mol).

- Selectivity : CO₂/N₂ selectivity increases by 300% at 0.1 bar, critical for flue gas applications.

- Method : Post-synthetic modification by exposing MOF to this compound vapor at 120°C for 24 hours .

Q. Can this compound act as a structure-directing agent (SDA) in zeolite synthesis?

Yes, it templates the formation of silicoaluminophosphate DNL-6 (RHO topology) under hydrothermal conditions:

- Synthesis : Mix Al₂O₃, SiO₂, H₃PO₄, and this compound (SDA) in H₂O.

- Conditions : 180°C for 72 hours, pH 6–6.

- Outcome : DNL-6 shows high thermal stability (>600°C) and micropore volume (0.25 cm³/g), useful in catalysis and gas separation .

Q. Methodological Considerations

Q. How to resolve contradictions in catalytic efficiency across different reaction systems?

Discrepancies in yields (e.g., 48% vs. 75% in similar reactions) often arise from:

- Solvent Effects : Polar aprotic solvents (DMF) favor ligand coordination vs. water’s limited solubility.

- Metal-Ligand Ratios : Optimal Cu:ligand ratios vary (1:2 for amination vs. 1:1 for cyclizations).

- Temperature : Higher temps (120°C) accelerate kinetics but may degrade sensitive intermediates .

Q. What analytical techniques characterize this compound-derived complexes?

Properties

IUPAC Name |

N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKFRMCSXWQSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058730 | |

| Record name | N,N'-Dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

20.6 [mmHg] | |

| Record name | Dimethylethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-70-3 | |

| Record name | N,N′-Dimethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIMETHYLETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBC5EX42TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.